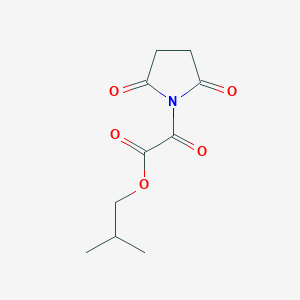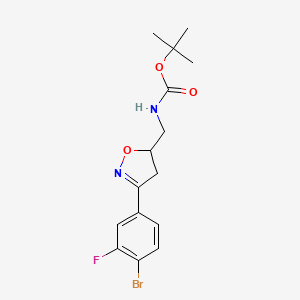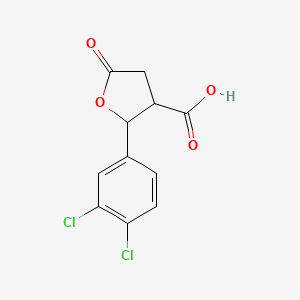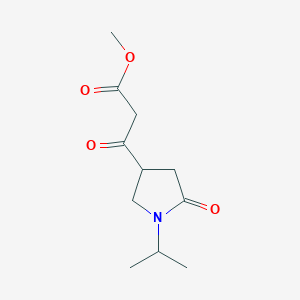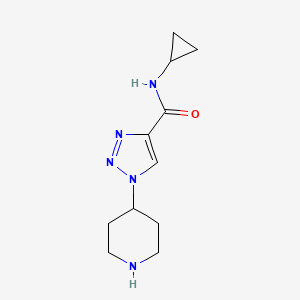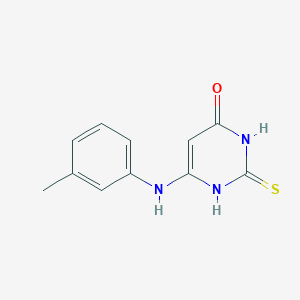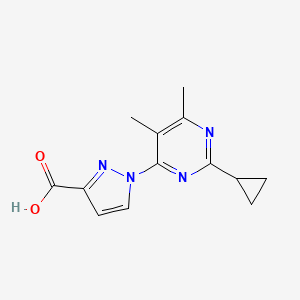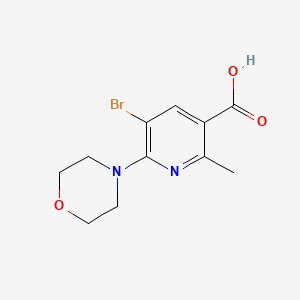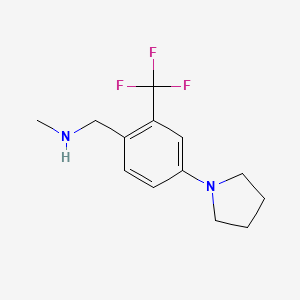
N-Methyl-1-(4-(pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-1-(4-(pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanamine is a complex organic compound characterized by the presence of a pyrrolidine ring, a trifluoromethyl group, and a methylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(4-(pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Methylation: The final step involves the methylation of the amine group using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
N-Methyl-1-(4-(pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the pyrrolidine ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Trifluoromethyl iodide, methyl iodide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may lead to the formation of reduced amine derivatives.
科学的研究の応用
N-Methyl-1-(4-(pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-Methyl-1-(4-(pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The pyrrolidine ring may contribute to binding affinity and specificity, while the methylamine moiety can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
- N-Methyl-1-(4-(pyrrolidin-1-yl)phenyl)methanamine
- N-Methyl-1-(4-(piperidin-1-yl)-2-(trifluoromethyl)phenyl)methanamine
- N-Methyl-1-(4-(morpholin-1-yl)-2-(trifluoromethyl)phenyl)methanamine
Uniqueness
N-Methyl-1-(4-(pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C13H17F3N2 |
|---|---|
分子量 |
258.28 g/mol |
IUPAC名 |
N-methyl-1-[4-pyrrolidin-1-yl-2-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C13H17F3N2/c1-17-9-10-4-5-11(18-6-2-3-7-18)8-12(10)13(14,15)16/h4-5,8,17H,2-3,6-7,9H2,1H3 |
InChIキー |
ACYMLLHCRSOIOF-UHFFFAOYSA-N |
正規SMILES |
CNCC1=C(C=C(C=C1)N2CCCC2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


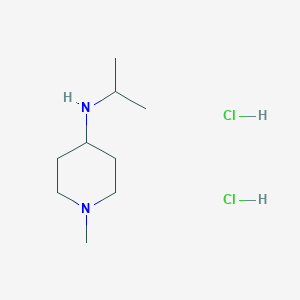


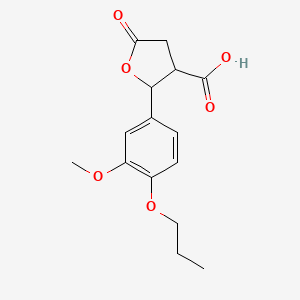
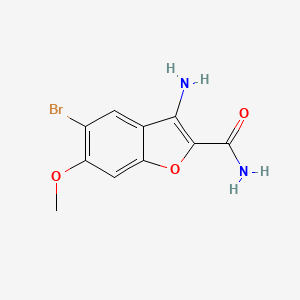
![3-Oxo-4-phenethyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B15056693.png)
